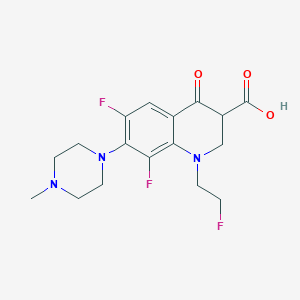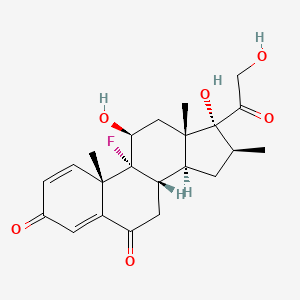
6-Keto Betamethasone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Keto Betamethasone is a synthetic corticosteroid derived from betamethasone. Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex and are involved in a wide range of physiological processes, including immune response regulation, inflammation reduction, and metabolism control. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Keto Betamethasone typically involves the oxidation of betamethasone. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the 6th position of the steroid nucleus . The reaction conditions often require careful temperature control and the use of solvents like acetone or dichloromethane to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of biotransformations and enzymatic processes to achieve the desired modifications. The starting material is often diosgenin, a naturally occurring steroid sapogenin, which undergoes a series of chemical transformations to yield the final product .
化学反応の分析
Types of Reactions
6-Keto Betamethasone undergoes various chemical reactions, including:
Oxidation: Introduction of the keto group at the 6th position.
Reduction: Conversion of the keto group back to a hydroxyl group under specific conditions.
Substitution: Replacement of functional groups at different positions on the steroid nucleus
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions include various hydroxylated and keto derivatives of betamethasone, each with distinct pharmacological properties .
科学的研究の応用
6-Keto Betamethasone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Employed in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Utilized in the formulation of topical creams, ointments, and other pharmaceutical products .
作用機序
6-Keto Betamethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
類似化合物との比較
6-Keto Betamethasone is compared with other corticosteroids such as:
Betamethasone: The parent compound, known for its potent anti-inflammatory effects.
Dexamethasone: A stereoisomer of betamethasone with similar pharmacological properties.
Prednisolone: Another corticosteroid with a slightly different structure and potency .
Uniqueness
This compound is unique due to the presence of the keto group at the 6th position, which enhances its anti-inflammatory and immunosuppressive properties compared to its parent compound .
Conclusion
This compound is a valuable synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. Its unique chemical structure and wide range of applications in scientific research, medicine, and industry make it an important compound in the field of corticosteroid chemistry.
特性
分子式 |
C22H27FO6 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C22H27FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,17,24,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,17-,19-,20-,21-,22-/m0/s1 |
InChIキー |
NBDQTCDZBJJKSK-LJZZTJPRSA-N |
異性体SMILES |
C[C@H]1C[C@H]2[C@@H]3CC(=O)C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |
正規SMILES |
CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


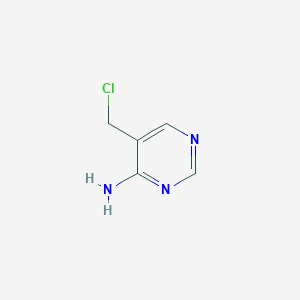
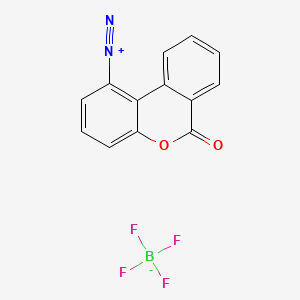
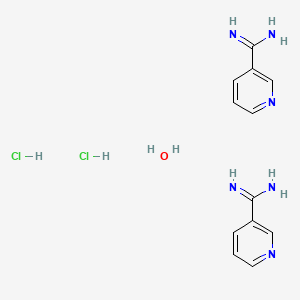
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
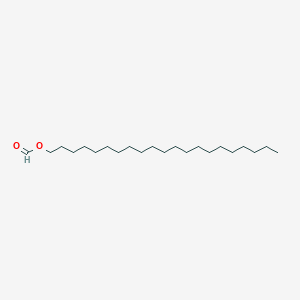
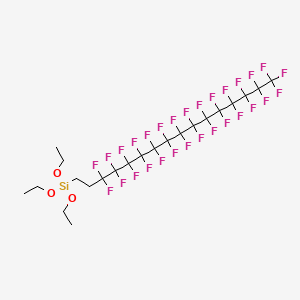
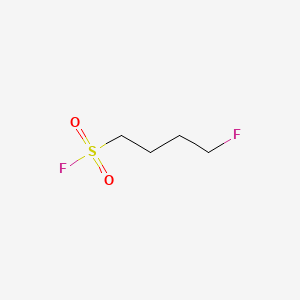
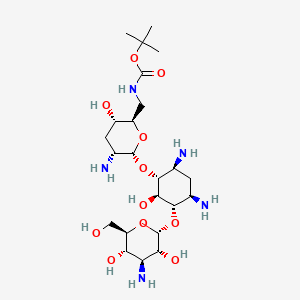
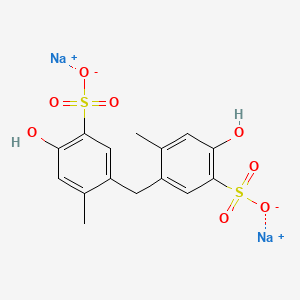
![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
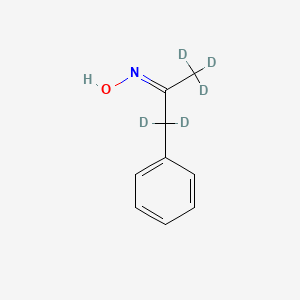
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)
